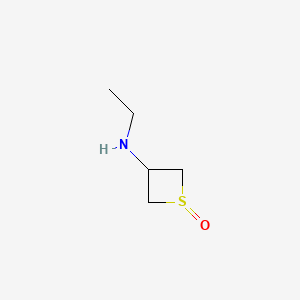
3-(Ethylamino)thietane 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Ethylamino)thietane 1-oxide is a sulfur-containing heterocyclic compound characterized by a four-membered ring structure with one sulfur atom and three carbon atoms This compound is part of the thietane family, which is known for its unique ring strain and diverse chemical reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thietane derivatives, including 3-(Ethylamino)thietane 1-oxide, can be achieved through several methods:
Cycloaddition Reactions: One common method involves the [2 + 2] cycloaddition of alkenes with thiocarbonyl compounds.
Nucleophilic Cyclization: Another approach is the intramolecular nucleophilic cyclization of 3-mercaptoalkyl halides or sulfonates.
Ring Expansion: Thietanes can also be synthesized through ring expansion reactions of thiiranes.
Industrial Production Methods
Industrial production of thietane derivatives often relies on scalable and efficient synthetic routes. The cycloaddition and nucleophilic cyclization methods mentioned above can be adapted for large-scale production. Additionally, continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the desired thietane derivatives .
Análisis De Reacciones Químicas
Types of Reactions
3-(Ethylamino)thietane 1-oxide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thietane ring can lead to the formation of thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Alkyl halides, bases
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Various substituted thietane derivatives
Aplicaciones Científicas De Investigación
3-(Ethylamino)thietane 1-oxide has several applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of sulfur-containing acyclic and heterocyclic compounds.
Biology: Thietane derivatives have shown potential as bioactive molecules with anti-cancer, anti-viral, and insecticidal properties.
Medicine: The compound’s ability to modulate biological pathways has led to investigations into its use as a pharmaceutical intermediate.
Industry: In the agricultural sector, thietane derivatives are explored for their insecticidal and anti-coccidial properties.
Mecanismo De Acción
The mechanism of action of 3-(Ethylamino)thietane 1-oxide involves its interaction with molecular targets and pathways within biological systems. The compound can undergo oxidation to form sulfoxides or sulfones, which may enhance its pharmacological activity . These oxidized forms can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition .
Comparación Con Compuestos Similares
Similar Compounds
- Thietane 1-oxide
- Thietane 1,1-dioxide
- Thiirane
- Oxetane
Comparison
3-(Ethylamino)thietane 1-oxide is unique due to the presence of the ethylamino group, which imparts distinct chemical and biological properties. Compared to thietane 1-oxide and thietane 1,1-dioxide, the ethylamino substitution enhances its reactivity and potential for bioactivity . Thiirane and oxetane, while structurally similar, lack the sulfur atom’s unique reactivity, making them less versatile in certain synthetic applications .
Propiedades
Fórmula molecular |
C5H11NOS |
|---|---|
Peso molecular |
133.21 g/mol |
Nombre IUPAC |
N-ethyl-1-oxothietan-3-amine |
InChI |
InChI=1S/C5H11NOS/c1-2-6-5-3-8(7)4-5/h5-6H,2-4H2,1H3 |
Clave InChI |
YBMJMDDUKDNUIK-UHFFFAOYSA-N |
SMILES canónico |
CCNC1CS(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-one](/img/structure/B13563531.png)
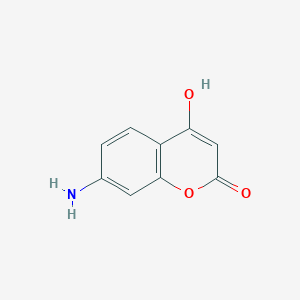
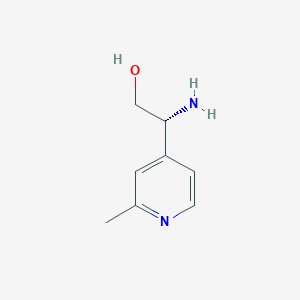
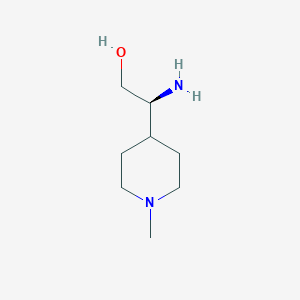
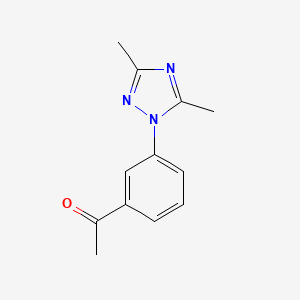
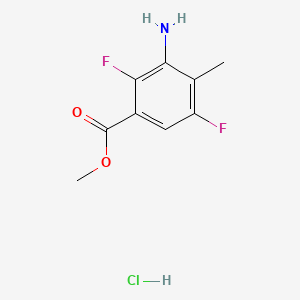
![N-[4-(4-{[6-(propan-2-yloxy)pyridin-3-yl]oxy}phenyl)butan-2-yl]acetamide](/img/structure/B13563559.png)
![tert-butyl N-[(1S,2R)-2-sulfamoylcyclohexyl]carbamate](/img/structure/B13563567.png)
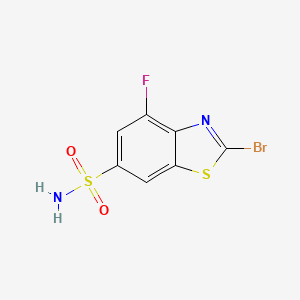
![3-{[(Tert-butoxy)carbonyl]amino}-5,5-dimethylhexanoic acid](/img/structure/B13563570.png)
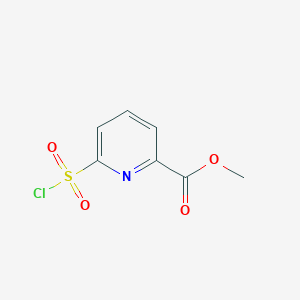
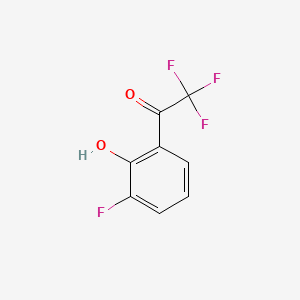

![2-{hexahydro-2H-cyclopenta[b]thiophen-3-yl}aceticacid,Mixtureofdiastereomers](/img/structure/B13563584.png)
